Pirinixil
Overview
Description
Scientific Research Applications
Pirinixil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid metabolism and the effects of hypolipidemic agents.
Biology: Investigated for its role in reducing cholesterol levels and its potential therapeutic effects on cardiovascular health.
Medicine: Explored as a potential treatment for conditions related to lipid metabolism, such as hyperlipidemia and atherosclerosis.
Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
- This compound is believed to act through peroxisome proliferator-activated receptor alpha (PPARα) agonism .
- Downstream effects may include reduced total cholesterol levels in the spleen, kidney, and heart of rats .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Pirinixil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPARα. PPARα activation occurs with free fatty acid binding or fatty acid derivative ligands that have been broken down via the triacylglycerol lipolysis cascade . Activated PPARα acts as a transcription factor to increase the expression of specific genes involved in cardiac fatty acid utilization, stimulating free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as carnitine palmitoyltransferase I (M-CPT I) and medium-chain acyl-CoA dehydrogenase (MCAD) .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to reduce cardiac hypertrophy and improve cardiac function in ATGL-deficient mice . The compound affects cell signaling pathways by activating PPARα, which in turn stimulates the expression of genes involved in lipid metabolism. This activation leads to increased mitochondrial fatty acid β-oxidation, thereby preventing severe cardiac dysfunction due to lipid accumulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PPARα. By acting as a PPARα agonist, this compound triggers the expression of genes involved in lipid metabolism. This activation stimulates free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as M-CPT I and MCAD . The compound’s mechanism of action includes enzyme activation and changes in gene expression, which are essential for maintaining normal cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. This compound has demonstrated reduced cardiac hypertrophy and improved cardiac function in ATGL-deficient mice over time . These findings suggest that the compound’s effects are sustained and beneficial in the long term.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that administering this compound to ATGL-deficient mice results in reduced cardiac hypertrophy and improved cardiac function
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as ATGL, which catalyzes the rate-limiting hydrolysis step of triglycerides in the triacylglycerol lipolysis cascade . By activating PPARα, this compound stimulates the expression of genes involved in cardiac fatty acid utilization, leading to increased mitochondrial fatty acid β-oxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s activation of PPARα leads to its localization in nuclear membranes, where it acts as a transcription factor to increase the expression of specific genes . This localization is crucial for its function in stimulating lipid metabolism and preventing cardiac dysfunction.
Subcellular Localization
This compound’s subcellular localization is primarily within the nuclear membranes, where it interacts with PPARα to exert its effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function in regulating lipid metabolism and maintaining cardiac health.
Preparation Methods
Pirinixil can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-6-(2,3-dimethylphenyl)amino-2-pyrimidinethiol with N-(2-hydroxyethyl)acetamide. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirinixil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. For this compound, this can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Pirinixil is similar to other hypolipidemic agents such as clofibrate and WY-14,643. it is unique in its low toxicity and specific mechanism of action involving PPARα activation. Other similar compounds include:
Clofibrate: Another hypolipidemic agent that works by activating PPARα but has higher toxicity compared to this compound.
WY-14,643: A potent PPARα agonist with similar effects on lipid metabolism but different chemical structure and toxicity profile
Properties
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCKTPORLKUFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020291 | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65089-17-0 | |
Record name | 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65089-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirinixil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRINIXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?
A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.
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